molecular formula C13H8BrN3O2 B1473586 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid CAS No. 1084953-10-5

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid

Cat. No. B1473586
M. Wt: 318.12 g/mol
InChI Key: WPNMZXHYZLATER-UHFFFAOYSA-N
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Description

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid (4-BIBP) is a synthetic organic compound, a derivative of benzoic acid, containing a bromoimidazopyridazine moiety. It is an important building block for the synthesis of various biologically active compounds, and it has many applications in both scientific research and industrial production.

Scientific Research Applications

Synthesis and Chemical Properties

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid is involved in the synthesis of novel heterocyclic compounds. For instance, El-Hashash et al. (2015) described the utility of a similar compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, as a starting material for the preparation of various heterocyclic compounds such as aroylacrylic acids, pyridazinones, and furanones derivatives. These derivatives were synthesized through reactions involving benzimidazole, ethyl glycinate hydrochloride, and other reactants (El-Hashash et al., 2015). Similarly, Danswan et al. (1989) synthesized (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones and 6-benzoylpyrrolo[2,3-a]pyrimidinones using related pyrimidinamines (Danswan et al., 1989).

Biological Applications

In the biological domain, compounds related to 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid show significant potential. For example, Siddharth et al. (2013) investigated 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid, a derivative that induced apoptosis in breast cancer cells via upregulation of PTEN, leading to inhibition of the Wnt/TCF signaling cascade (Siddharth et al., 2013). Furthermore, compounds synthesized from similar chemical structures have been evaluated for antibacterial activities against various bacteria and fungi, as reported by El-Meguid et al. (2014), highlighting the antimicrobial potential of these derivatives (El-Meguid et al., 2014).

Anticancer and Antimicrobial Properties

Other research works like that of Demirayak and Yurttaş (2014) focused on synthesizing new pyrazino[1,2-a]benzimidazole derivatives to investigate their anticancer activities. They found that some of these derivatives showed remarkable anticancer activity (Demirayak & Yurttaş, 2014). Joshi et al. (2008) synthesized 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems, which demonstrated promising antibacterial and antitubercular activities (Joshi et al., 2008).

properties

IUPAC Name

4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2/c14-11-7-15-12-6-5-10(16-17(11)12)8-1-3-9(4-2-8)13(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNMZXHYZLATER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NC=C3Br)C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid

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